
3-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C21H32FN3O3S and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propanamide , also known by its CAS number 897618-51-8 , is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H28FN3O3S, with a molecular weight of 397.5 g/mol . The compound features a cyclopentyl group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds similar in structure have been shown to modulate GPCR activity, influencing intracellular signaling pathways that regulate numerous physiological processes, including neurotransmission and vascular function .
Pharmacological Effects
Research indicates that compounds with similar piperazine structures exhibit significant effects on:
- Neurotransmitter Systems : They often act as antagonists or agonists at dopamine and serotonin receptors, which are crucial for mood regulation and psychotropic effects.
- Vascular Smooth Muscle Activity : Studies have demonstrated that related compounds can inhibit the proliferation and migration of vascular smooth muscle cells by modulating ERK and Akt signaling pathways .
In Vitro and In Vivo Studies
- In Vitro Studies : Initial screening assays have shown that this compound can inhibit specific receptor binding activities. For example, it was tested against [^3H]haloperidol binding in vitro, demonstrating potential antipsychotic activity through dopaminergic pathways .
- In Vivo Studies : Behavioral assays in rodent models have been employed to evaluate the efficacy of this compound in reducing symptoms associated with psychosis and anxiety. The results indicated a dose-dependent reduction in locomotor activity, suggesting anxiolytic properties .
Case Study 1: Antipsychotic Potential
A study conducted on a series of piperazine derivatives, including the target compound, showed promising results in reducing psychotic symptoms in animal models. The study utilized the medial forebrain bundle self-stimulation test to measure behavioral efficacy, revealing that the compound significantly reduced high baseline self-stimulation rates, indicative of antipsychotic effects .
Case Study 2: Vascular Effects
Another investigation focused on the vascular implications of related compounds. It was found that these compounds could effectively inhibit vascular smooth muscle cell migration and proliferation, which may have implications for treating conditions like hypertension and atherosclerosis .
Table 1: Biological Activity Summary
Biological Activity | Effect | Reference |
---|---|---|
Dopamine Receptor Binding | Inhibition observed | |
Vascular Smooth Muscle | Inhibition of proliferation/migration | |
Behavioral Efficacy | Reduced locomotor activity |
Table 2: Structural Comparison with Related Compounds
Compound Name | CAS Number | Molecular Weight | Key Features |
---|---|---|---|
This compound | 897618-51-8 | 397.5 g/mol | Piperazine moiety, sulfonamide linkage |
N-(3-chloro-4-fluorophenyl)-2-[[1-cyclopentyl-4-[4-(4-fluorophenyl)phenyl]piperidin-4-yl]amino]acetamide | 10239448 | Not specified | Contains chlorinated phenyl group |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-cyclopentyl-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propanamide is C21H32FN3O3S, with a molecular weight of approximately 425.6 g/mol. The compound features a cyclopentyl group and a piperazine derivative, which are significant for its biological activity.
Medicinal Chemistry Applications
1. Antipsychotic Activity
Research has indicated that compounds structurally related to this compound may exhibit antipsychotic properties. The piperazine moiety is commonly associated with activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in the treatment of schizophrenia and other mood disorders .
2. Antidepressant Effects
The incorporation of fluorinated phenyl groups has been shown to enhance the pharmacokinetic profiles of similar compounds, potentially leading to improved antidepressant effects. Studies suggest that such modifications can increase the selectivity for serotonin receptors, thus enhancing therapeutic efficacy .
3. Cancer Treatment
Recent patents have explored the use of this compound in cancer therapy. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further investigation in oncology . The compound's structure suggests potential interactions with targets implicated in cancer cell proliferation and survival.
Pharmacological Insights
1. Receptor Binding Affinity
The binding affinity of this compound for various receptors has been evaluated. Preliminary data indicate that it may selectively bind to serotonin receptors, contributing to its potential as an antidepressant or antipsychotic agent .
2. Side Effect Profile
Understanding the side effect profile of this compound is crucial for its development as a therapeutic agent. Compounds with similar structures have been associated with fewer side effects compared to traditional antipsychotics, suggesting that this compound may offer a favorable safety profile .
Case Studies
Properties
IUPAC Name |
3-cyclopentyl-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-3-12-23-21(26)11-6-18-4-1-2-5-18/h7-10,18H,1-6,11-17H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRCURRUEUQWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.